PF-06412562 - 1609258-91-4

PF-06412562

Catalog Number: EVT-279328
CAS Number: 1609258-91-4
Molecular Formula: C19H17N5O
Molecular Weight: 331.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06412562 is a moderately potent, highly selective oral dopamine D1/D5 receptor partial agonist. [] It is a non-catechol structure compound. [] This compound has been investigated for its potential in treating cognitive impairment in schizophrenia [] and addressing motor symptoms in advanced Parkinson's disease. [, ]

Mechanism of Action

PF-06412562 exerts its effects by acting as a partial agonist at dopamine D1/D5 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to a submaximal response compared to a full agonist.

  • In Parkinson’s Disease: The stimulation of D1 receptors in specific brain regions is believed to improve motor symptoms. [, ]
  • In Schizophrenia: The potential therapeutic effect of D1/D5 receptor stimulation is thought to relate to modulating dopaminergic activity in brain circuits involved in cognition. [, ]
Applications
  • Parkinson’s Disease: Studies have explored its efficacy in treating motor symptoms in both early and advanced stages of the disease. [, , , ] Research suggests it may offer benefits, particularly in advanced stages where traditional treatments are less effective. [, ] One study highlighted its potential in improving motor function, alertness, and engagement based on caregiver observations. []
Future Directions
  • Optimizing D1 Receptor Stimulation: Further research is needed to determine the optimal level of D1/D5 receptor stimulation required for therapeutic benefit in different conditions. [] This involves understanding individual variability in receptor expression, dopamine levels, and cognitive states. []
  • Developing More Effective D1 Agonists: Challenges remain in developing D1 agonists with suitable pharmacokinetic properties and target engagement at tolerable doses. [] Future research may focus on designing new molecules with improved characteristics.

Levodopa (L-dopa)

Compound Description: Levodopa, often referred to as L-dopa, is a naturally occurring amino acid and a precursor to dopamine. It is commonly used as a gold standard treatment for Parkinson's disease (PD) due to its ability to replenish dopamine levels in the brain. [, , , ]

Relevance: Levodopa serves as a key comparator to PF-06412562 in several studies. The research aims to understand if PF-06412562, as a D1/D5 dopamine receptor partial agonist, could offer advantages over levodopa, especially in advanced Parkinson’s disease where levodopa's efficacy wanes and side effects increase. [, , , ]

Carbidopa

Compound Description: Carbidopa is a drug that inhibits the enzyme dopa decarboxylase, which breaks down levodopa in the body. When administered alongside levodopa, carbidopa prevents its peripheral breakdown, allowing more levodopa to reach the brain and reducing side effects. [, , , ]

Relevance: Carbidopa is typically co-administered with levodopa to enhance its efficacy and is part of the standard-of-care (SoC) regimen for Parkinson's disease in the studies. By comparing PF-06412562 to the combined effect of levodopa/carbidopa, researchers aim to assess the potential benefits and limitations of this novel compound. [, , , ]

Properties

CAS Number

1609258-91-4

Product Name

PF2562

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C19H17N5O

Molecular Weight

331.37

InChI

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24)

InChI Key

IDIUJOHYYBNCPC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C

Solubility

Soluble in DMSO

Synonyms

PF2562; PF-2562; PF 2562; PF-06412562; PF 06412562; PF06412562;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.